4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

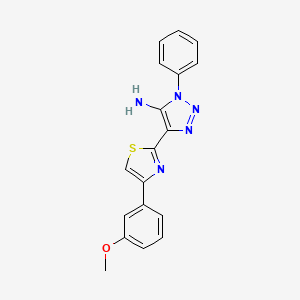

4-(4-(3-Methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (molecular formula: C₁₈H₁₅N₅OS; molecular weight: 349.41 g/mol) is a heterocyclic compound featuring a triazole core substituted with a phenyl group at position 1 and a thiazole ring at position 2. The thiazole moiety is further functionalized with a 3-methoxyphenyl group, while an amino group occupies position 5 of the triazole (Figure 1). This structure combines pharmacophoric elements from triazoles (known for diverse bioactivity) and thiazoles (associated with anticancer and antimicrobial properties) .

Synthetic routes for analogous triazole-thiazole hybrids often involve Huisgen cycloaddition or Buchwald–Hartwig coupling . Characterization typically employs NMR, LC/MS, and X-ray crystallography .

Properties

IUPAC Name |

5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-24-14-9-5-6-12(10-14)15-11-25-18(20-15)16-17(19)23(22-21-16)13-7-3-2-4-8-13/h2-11H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFBDSCDUFKUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(3-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring and a triazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing findings from various studies and presenting relevant data.

The molecular formula of the compound is with a molecular weight of approximately 349.41 g/mol. The structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C18H15N5OS |

| Molecular Weight | 349.41 g/mol |

| CAS Number | 1111406-20-2 |

Antitumor Activity

Thiazole-containing compounds have been documented to possess significant antitumor properties. A review highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for tumor inhibition. The presence of electron-donating groups, such as methoxy groups in the phenyl ring, often enhances biological activity due to increased lipophilicity and improved interaction with biological targets.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The following factors have been identified as influential in the activity of thiazole and triazole derivatives:

- Substituents on the Phenyl Ring : The presence of methoxy or other electron-donating groups enhances solubility and biological interaction.

- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity and specificity towards biological targets.

- Ring Systems : The incorporation of multiple ring systems (e.g., thiazole and triazole) is often associated with increased biological potency.

Study on Anticancer Properties

A study investigating a series of triazole derivatives found that certain compounds exhibited potent anticancer activity against various cell lines, including breast and colon cancer cells. The most active compounds had IC50 values below 10 µM, suggesting significant potential for further development into therapeutic agents.

Evaluation Against MERS-CoV

In another study focused on antiviral properties, derivatives structurally related to our compound were synthesized and tested against MERS-CoV. One derivative showed an IC50 value of 0.09 µM, indicating strong inhibitory effects on viral replication.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anticancer Activity : Studies indicate that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, similar triazole derivatives have been reported to inhibit cell proliferation in breast cancer models, suggesting that the compound could be evaluated for anticancer properties through further biological assays .

- Antimicrobial Properties : Research has demonstrated that thiazole-containing compounds possess antimicrobial activity. The incorporation of the methoxyphenyl group may enhance this activity, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Triazole derivatives have been linked to anti-inflammatory activities. Investigating this compound's ability to modulate inflammatory pathways could lead to new treatments for inflammatory diseases .

Agrochemical Applications

The structural characteristics of this compound suggest potential use in agrochemicals:

- Pesticide Development : Compounds with thiazole and triazole structures have been explored for their ability to act as fungicides and herbicides. The unique properties of this compound may provide a basis for developing novel agrochemical agents that target specific pests or pathogens while minimizing environmental impact .

Material Science

The compound's unique structure allows for exploration in material science:

- Polymer Synthesis : The reactivity of the triazole ring can be utilized in polymer chemistry to synthesize new materials with specific properties. For example, incorporating this compound into polymer matrices may enhance thermal stability or mechanical strength .

Case Studies and Experimental Evidence

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance solubility and binding affinity compared to nitro-substituted analogs (e.g., the 2-nitrophenyl derivative in ). Nitro groups (as in ) are electron-withdrawing, which might increase reactivity but reduce metabolic stability.

Fluorinated derivatives () prioritize structural stability over bioactivity, as fluorination often enhances metabolic resistance and membrane permeability .

Synthetic Feasibility :

- Triethylamine in DMF is a common base-solvent system for high-yield triazole synthesis , whereas the target compound’s synthesis may require optimized conditions to manage steric hindrance from the 3-methoxyphenyl group.

Pharmacological and Structural Studies

- Triazole-Thiazole Hybrids: Compounds like 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine () exhibit anticancer and antimicrobial activities, attributed to hydrogen-bonding interactions between the triazole NH₂ and biological targets . The target compound’s amino group may similarly engage in H-bonding.

- Crystal Packing : X-ray studies of related triazoles () reveal planar conformations stabilized by π-π stacking. The 3-methoxyphenyl group in the target compound could disrupt planarity, affecting crystallization behavior .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

Answer:

The synthesis typically employs Huisgen cycloaddition ("click chemistry") between azides and alkynes to construct the triazole-thiazole core . Key steps include:

- Cycloaddition : Copper-catalyzed reaction at 60–80°C in DMF or THF.

- Substituent introduction : The 3-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic substitution .

Characterization : - NMR (¹H/¹³C) : Assigns proton environments (e.g., triazole C5-amine at δ 5.2–5.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 390.0982) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Critical parameters include:

- Catalyst selection : Cu(I) catalysts (e.g., CuI) enhance regioselectivity in triazole formation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Temperature control : Lower temperatures (40–50°C) reduce side reactions in thiazole functionalization .

Basic: What standard analytical techniques resolve structural ambiguities?

Answer:

- 2D NMR (COSY, HSQC) : Correlates adjacent protons and carbons to confirm triazole-thiazole connectivity .

- X-ray crystallography : Resolves tautomeric forms (e.g., triazole NH positioning) .

- IR spectroscopy : Identifies NH stretches (~3350 cm⁻¹) and aromatic C-H bending (~1600 cm⁻¹) .

Advanced: How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity?

Answer:

- Methoxy groups : Enhance lipophilicity and membrane permeability, improving antimicrobial activity (e.g., Staphylococcus aureus MIC ~8 µg/mL) .

- Nitro substituents : Increase electron-withdrawing effects, altering binding to enzyme active sites (e.g., COX-2 inhibition ΔIC₅₀ = 12 nM vs. methoxy analogs) .

Methodology :- Docking simulations (AutoDock Vina) : Predict binding modes to tyrosine kinases .

- SAR libraries : Synthesize derivatives via parallel synthesis and screen in cytotoxicity assays (MTT protocol) .

Basic: What are the compound’s stability and solubility profiles in biological assays?

Answer:

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤0.1% v/v in cell culture) .

- Stability : Degrades under UV light (t₁/₂ ~4 hrs); store at -20°C in amber vials .

Advanced: How can computational modeling guide SAR studies?

Answer:

- DFT calculations (Gaussian 16) : Predict electron density distribution; methoxy groups increase HOMO energy, enhancing reactivity .

- MD simulations (GROMACS) : Assess binding persistence to β-tubulin over 100 ns trajectories .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

- Anticancer : NCI-60 cell line screening (GI₅₀ values reported at 1–10 µM) .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive pathogens .

Advanced: How to address contradictions in reported bioactivity data?

Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability vs. resazurin assays) .

- Metabolic stability testing : Use liver microsomes to rule out false positives from metabolite interference .

Basic: What are the key spectral contradictions and their resolutions?

Answer:

- ¹H NMR splitting : Overlapping aromatic signals (δ 7.2–7.8 ppm) are resolved via NOESY to assign ortho/meta protons .

- Mass fragmentation : [M+H]⁺ vs. [M+Na]⁺ adducts are distinguished using isotopic pattern analysis .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

- Pro-drug strategies : Introduce ester groups (e.g., acetylated amine) to enhance oral bioavailability .

- LogP optimization : Replace phenyl with pyridyl to reduce LogP from 3.2 to 2.5, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.